molecular formula C14H16ClN3O2 B6097861 4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6097861
M. Wt: 293.75 g/mol
InChI Key: VFDMHJKGEAKWQT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chloro group, an ethoxyphenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the chlorinated pyrazole with 2-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Its mechanism of action and interaction with biological targets are key areas of research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups may enhance its binding affinity and specificity towards these targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound-target complex. Detailed studies on its molecular pathways and targets are essential to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-chloro-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group on the phenyl ring may enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-18-9-10(15)13(17-18)14(19)16-11-7-5-6-8-12(11)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMHJKGEAKWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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